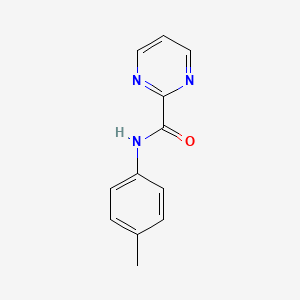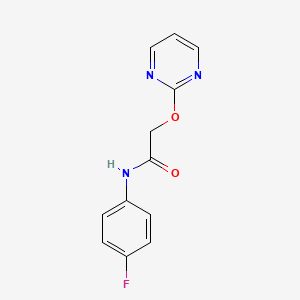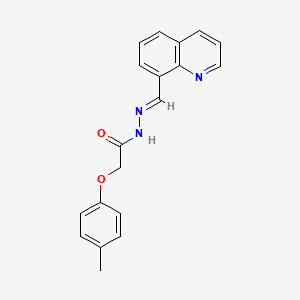![molecular formula C20H22FN3O B5507740 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the compound of interest, involves indolization under Fischer conditions and the Japp-Klingemann method, followed by 2-decarboxylation to afford ethyl (indol-3-yl)alkanoates. Amidification is successfully carried out by condensation of the corresponding acids or their N-aryl(methyl) derivatives with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through comprehensive spectroscopic characterization, including NMR and X-ray crystallography, providing insights into their complex molecular frameworks and the potential for further modifications to enhance their biological activities (Knaack et al., 2001).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including aryne-mediated transformations, which are crucial for the development of novel fluorophores and therapeutic agents. Such reactions enable the introduction of fluorinated derivatives and other functional groups that significantly impact their chemical properties and biological activities (Moseev et al., 2020).
Physical Properties Analysis
The physical properties of compounds within this chemical class, including their solubility, melting points, and crystalline structure, are crucial for their application in various domains. These properties are often determined through experimental studies involving the synthesis and characterization of the compounds, providing valuable data for their practical applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are central to understanding the compound's interactions and its potential as a therapeutic agent. Studies on related compounds have shown a variety of chemical behaviors, including the potential for bioactivity modulation through structural modifications (Dawidowski et al., 2020).
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemical Synthesis and Drug Design Compounds with intricate structures like "2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide" often serve as key focal points in the design and synthesis of new pharmaceuticals. Research in this area explores the synthesis of novel compounds, structure-activity relationships (SAR), and their potential as therapeutic agents. For instance, pyrrolobenzimidazoles have been investigated for their antitumor activity and mechanism of action, suggesting the broader relevance of complex molecules in cancer treatment (Skibo, 1998).
2. Pharmacodynamics and Pharmacokinetics Investigations into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of compounds provide insights into their mechanism of action, metabolism, and potential therapeutic uses. For example, ketamine's pharmacokinetics and pharmacodynamics have been extensively reviewed, showcasing the importance of understanding these aspects for clinical applications in anesthesia and pain therapy (Peltoniemi et al., 2016).
3. Neuropharmacology Compounds with specific structures are also subjects of neuropharmacological studies to explore their effects on the nervous system, potentially leading to treatments for neurological disorders. The neuroprotective properties of ketamine, for example, are of significant interest in research for their potential applications in neurology and psychiatry (Peltoniemi et al., 2016).
4. Environmental Toxicology Research into the environmental impact and toxicology of chemical compounds, including their fate, behavior, and potential as environmental contaminants, is crucial. Studies on fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) offer insights into the environmental considerations of using fluorinated compounds (Wang et al., 2013).
5. Molecular Imaging The development and use of organic fluorophores for in vivo cancer diagnosis through molecular imaging highlight the application of complex molecules in medical diagnostics. The toxicity and effectiveness of these compounds are critical areas of investigation to ensure safety and efficacy in clinical settings (Alford et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-4-17(18-10-12(2)8-9-22-18)24-19(25)11-15-13(3)23-20-14(15)6-5-7-16(20)21/h5-10,17,23H,4,11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCTMGPUWOOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC(=C1)C)NC(=O)CC2=C(NC3=C2C=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)




![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

